9-Methoxyellipticine hydrochloride

Description

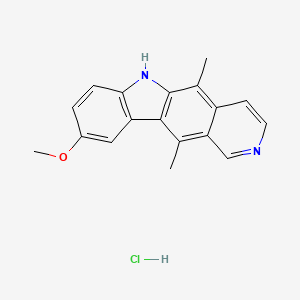

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

33698-51-0 |

|---|---|

Molecular Formula |

C18H17ClN2O |

Molecular Weight |

312.8 g/mol |

IUPAC Name |

9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride |

InChI |

InChI=1S/C18H16N2O.ClH/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-8-12(21-3)4-5-16(14)20-18;/h4-9,20H,1-3H3;1H |

InChI Key |

JVLJNBLAWPHDDH-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C.Cl |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C.Cl |

Other CAS No. |

33698-51-0 |

Related CAS |

10371-86-5 (Parent) |

Synonyms |

9-methoxyellipticine 9-methoxyellipticine hydrochloride 9-methoxyellipticine lactate 9-methoxyellipticine lactate (1:1) |

Origin of Product |

United States |

Foundational & Exploratory

9-Methoxyellipticine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methoxyellipticine hydrochloride, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks. The cellular response to this DNA damage culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis through both intrinsic and extrinsic signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer activity of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Topoisomerase II Inhibition

The principal molecular target of this compound is DNA topoisomerase II. This enzyme plays a critical role in resolving the topological challenges of DNA during various cellular processes by creating transient double-strand breaks. 9-Methoxyellipticine acts as a topoisomerase II poison, stabilizing the covalent intermediate known as the cleavage complex, where the enzyme is covalently bound to the 5'-termini of the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks. These breaks are a form of severe DNA damage that triggers downstream cellular responses, including cell cycle arrest and apoptosis.[1][2][3]

Quantitative Analysis of Topoisomerase II Inhibition

The inhibitory potency of 9-methoxyellipticine and its parent compound, ellipticine, against topoisomerase II has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of the compound required to reduce the enzyme's activity by 50%.

| Compound | Assay Type | IC50 | Reference |

| Ellipticine | Topoisomerase II Decatenation | >5000 µM | |

| 9-Methoxyellipticine | Not Specified | Not Specified |

Induction of G2/M Cell Cycle Arrest

The DNA damage induced by 9-methoxyellipticine triggers a robust cell cycle checkpoint response, primarily leading to arrest in the G2/M phase.[4][5][6][7][8][9] This arrest prevents cells with damaged DNA from entering mitosis, providing an opportunity for DNA repair. However, if the damage is too severe, this checkpoint activation can lead to apoptosis.

The G2/M arrest is orchestrated by a complex signaling network. A key player in this process is the tumor suppressor protein p53, which is often activated in response to DNA damage.[4] Activated p53 can transcriptionally upregulate the cyclin-dependent kinase inhibitor p21.[4] p21, in turn, can inhibit the activity of the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis. The inhibition of the Cyclin B1/CDK1 complex prevents the phosphorylation of numerous substrates required for mitotic events, thereby halting the cell cycle at the G2/M transition.[5][8]

Signaling Pathway for G2/M Arrest

References

- 1. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

9-Methoxyellipticine Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Promising Anticancer Alkaloid

Introduction

9-Methoxyellipticine hydrochloride is a synthetically derived, water-soluble salt of the naturally occurring alkaloid, 9-methoxyellipticine. This compound belongs to the ellipticine family of pyridocarbazole alkaloids, which have garnered significant interest in the field of oncology for their potent cytotoxic activities.[1] Originally isolated from the leaves of Ochrosia elliptica, 9-methoxyellipticine and its derivatives have been the subject of extensive research due to their multimodal mechanism of action, which includes DNA intercalation, inhibition of topoisomerase II, and targeting of critical signaling pathways involved in cell proliferation and survival.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. It covers the compound's chemical properties, mechanism of action, biological activities, and key experimental protocols, and presents quantitative data in a structured format.

Chemical Properties

This compound is characterized by a planar, tetracyclic ring system, a feature that is central to its biological activity. The addition of a hydrochloride salt enhances its solubility in aqueous solutions, facilitating its use in experimental and potential therapeutic settings.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₇ClN₂O | [2] |

| Molecular Weight | 312.8 g/mol | [2] |

| CAS Number | 33698-51-0 | [2] |

| Appearance | Orange to red crystalline powder | |

| Solubility | Soluble in DMSO and water | |

| SMILES | Cl.COc1ccc2c(c1)c3c([nH]2)c(C)c4c(c3C)C=CN=C4 | [2] |

| InChI Key | BKRMCDAOAQWNTG-UHFFFAOYSA-N | [2] |

Mechanism of Action

The anticancer effects of this compound are attributed to a combination of mechanisms that disrupt fundamental cellular processes.

DNA Intercalation and Topoisomerase II Inhibition

As a planar aromatic molecule, 9-methoxyellipticine intercalates between the base pairs of DNA. This physical insertion into the DNA helix distorts its structure, interfering with DNA replication and transcription. Furthermore, it is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1] By stabilizing the topoisomerase II-DNA cleavage complex, 9-methoxyellipticine leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis.

Inhibition of c-Kit Signaling

9-Methoxyellipticine has been identified as an inhibitor of the receptor tyrosine kinase c-Kit. The c-Kit signaling pathway plays a vital role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in the pathogenesis of various cancers. By inhibiting c-Kit, 9-methoxyellipticine can disrupt downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for cancer cell growth and survival.

Figure 1. Mechanism of action of this compound.

Biological Activities

Anticancer Activity

This compound exhibits potent cytotoxic activity against a broad range of cancer cell lines. Its efficacy has been demonstrated in various preclinical models of cancer.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| L1210 | Leukemia | ~1.0 | [3] |

| NIH-3T3 | Fibrosarcoma | ~1.0 | [3] |

| NCI-H460 | Non-small cell lung cancer | ~2.5 | [4] |

| HCT116 | Colorectal carcinoma | ~3.0 | [4] |

| MGC803 | Gastric cancer | ~4.0 | [4] |

| HT29 | Colorectal adenocarcinoma | ~5.0 | [4] |

| MCF-7 | Breast adenocarcinoma | ~6.0 | [4] |

Antibacterial Activity

Recent studies have also highlighted the antibacterial properties of 9-methoxyellipticine. It has shown activity against multidrug-resistant strains of both Gram-positive and Gram-negative bacteria.[5] In vivo studies in mice have demonstrated its efficacy in reducing bacterial load in lung pneumonia and kidney infection models.[6]

| Bacterial Strain | Activity | Reference |

| Klebsiella pneumoniae (MDR) | Significant | [5] |

| Escherichia coli (STEC O157) | Significant | [5] |

| Staphylococcus aureus (MRSA) | Moderate | [5] |

| Bacillus cereus (MDR) | Moderate | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of 9-methoxyellipticine can be achieved through a multi-step process, often starting from indole derivatives. A general synthetic workflow is outlined below. The final step involves the formation of the hydrochloride salt to improve solubility.

Figure 2. General synthetic workflow for 9-Methoxyellipticine HCl.

Protocol:

-

Synthesis of 9-Methoxyellipticine (base): A common route involves the Friedel-Crafts reaction of an appropriate indole-2,3-dicarboxylic anhydride with a substituted pyridine, followed by a series of cyclization and modification steps to yield the 9-methoxyellipticine base.[5]

-

Formation of the Hydrochloride Salt:

-

Dissolve the synthesized 9-methoxyellipticine base in a suitable organic solvent (e.g., anhydrous ethanol or diethyl ether).

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound as a crystalline solid.[7]

-

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay determines the inhibitory effect of this compound on the decatenating activity of topoisomerase II.

Materials:

-

Human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT, 30 µg/mL BSA)

-

This compound

-

Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%)

-

Ethidium bromide

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and different concentrations of this compound. Include a no-drug control and a positive control inhibitor (e.g., etoposide).

-

Enzyme Addition: Add human topoisomerase IIα to each reaction tube to initiate the reaction.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide and run the electrophoresis.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.

Signaling Pathway Analysis

The inhibitory effect of 9-methoxyellipticine on the c-Kit receptor tyrosine kinase disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates the key components of the c-Kit signaling cascade and the points of intervention by 9-methoxyellipticine.

Figure 3. c-Kit signaling pathway and inhibition by 9-Methoxyellipticine HCl.

Future Directions

While preclinical studies have demonstrated the promising anticancer and antibacterial activities of this compound, further research is warranted. To date, no clinical trials have been specifically reported for this compound, though other ellipticine derivatives have progressed to clinical evaluation.[1] Future investigations should focus on comprehensive in vivo efficacy studies in various cancer models, detailed pharmacokinetic and pharmacodynamic profiling, and toxicological assessments to establish a robust preclinical data package. The development of novel drug delivery systems could also enhance the therapeutic potential of this compound by improving its bioavailability and tumor-targeting capabilities.

Conclusion

This compound is a potent bioactive compound with a well-defined multi-faceted mechanism of action. Its ability to intercalate DNA, inhibit topoisomerase II, and suppress the c-Kit signaling pathway makes it a compelling candidate for further investigation as an anticancer agent. Additionally, its emerging antibacterial properties suggest a broader therapeutic potential. The information and protocols provided in this guide are intended to support the ongoing research and development efforts aimed at fully elucidating the therapeutic utility of this promising molecule.

References

- 1. Inhibition of tumor cell growth in vitro and in vivo by 2-methyl 9-hydroxyellipticinium entrapped within phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-Methoxy-5,11-Dimethyl-6H-Pyrido(4,3-B)Carbazole | C18H16N2O | CID 72512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

9-Methoxyellipticine Hydrochloride: A Technical Guide on its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Methoxyellipticine hydrochloride, a naturally occurring alkaloid with significant therapeutic potential. This document details its discovery and origin, synthetic methodologies, mechanism of action, and key preclinical data. Experimental protocols and visual representations of its biological pathways and experimental workflows are included to support further research and development efforts.

Discovery and Origin

9-Methoxyellipticine, with the chemical structure 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole, is a natural alkaloid and a derivative of the parent compound ellipticine.[1] It was first identified as the major yellow base in the plant species Excavatia coccinea and was also isolated from Ochrosia elliptica.[1] The structure of 9-Methoxyellipticine was definitively established through spectral analysis and confirmed by total synthesis.[1] Natural sources also include Ochrosia sandwicensis and Ochrosia compta.[2] The hydrochloride salt form is commonly used in research due to its increased solubility.

Chemical Synthesis

The synthesis of 9-methoxyellipticine has been achieved through various routes. One of the earliest and most notable syntheses provides a rigorous proof of its structure and a means to produce the compound for extensive testing.

Synthetic Protocol Example: From 5-Methoxyindole

An unambiguous synthesis of 9-methoxyellipticine was developed starting from 5-methoxyindole, based on a modification of the method used for ellipticine.[1] While the detailed step-by-step protocol from the original literature is extensive, a general overview of a common synthetic approach is as follows:

-

Preparation of the Carbazole Intermediate: 5-Methoxyindole is reacted with hexane-2,5-dione in the presence of an acid catalyst, such as p-toluenesulfonic acid in ethanol, to form the corresponding 1,4-dimethyl-7-methoxycarbazole.

-

Formylation: The carbazole intermediate undergoes formylation, typically at the 3-position, to introduce an aldehyde group necessary for the subsequent cyclization.

-

Condensation and Cyclization: The 3-formylcarbazole derivative is then condensed with an aminoacetal. The resulting azomethine is cyclized using a strong acid, such as orthophosphoric acid, to construct the final pyridocarbazole ring system of 9-methoxyellipticine.

-

Purification: The final product is purified by crystallization and can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Mechanism of Action

9-Methoxyellipticine exhibits a multi-modal mechanism of action, primarily targeting fundamental cellular processes, which accounts for its potent anticancer and antibacterial properties.

Anticancer Activity: DNA Intercalation and Topoisomerase II Inhibition

The primary mechanism of the anticancer action of 9-methoxyellipticine, similar to its parent compound ellipticine, involves its function as a DNA intercalator and an inhibitor of DNA topoisomerase II.[3][4]

-

DNA Intercalation: The planar polycyclic aromatic structure of 9-methoxyellipticine allows it to insert between the base pairs of the DNA double helix.[4][5] This intercalation leads to a distortion of the DNA structure, lengthening and unwinding the helix, which interferes with DNA replication and transcription.[4]

-

Topoisomerase II Inhibition: 9-Methoxyellipticine acts as a catalytic inhibitor of topoisomerase IIα.[3][6] By stabilizing the covalent complex between topoisomerase II and DNA, it prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[4]

Anticancer Mechanism of 9-Methoxyellipticine.

Antibacterial Activity

9-Methoxyellipticine has demonstrated significant antibacterial activity, particularly against Gram-negative bacteria.[7][8] The proposed mechanism involves the disruption of bacterial cell membrane integrity.[7] This damage to the cell membrane can lead to increased permeability and leakage of cellular contents, ultimately resulting in bacterial cell death. It has also been shown to act synergistically with conventional antibiotics, potentially reversing antibiotic resistance.[8]

Quantitative Data

The biological activity of 9-Methoxyellipticine has been quantified in various preclinical studies.

Table 1: Anticancer Activity of 9-Methoxyellipticine Derivatives

| Cell Line | Compound | IC50 (µM) | Reference |

| HCT116 (Colon) | 9-Methoxycanthin-6-one | 3.79 ± 0.069 | [9] |

| A2780 (Ovarian) | 9-Methoxycanthin-6-one | 4.04 ± 0.36 | [9] |

| HeLa (Cervical) | 9-Methoxycanthin-6-one | 4.30 ± 0.27 | [9] |

| A375 (Skin) | 9-Methoxycanthin-6-one | 5.71 ± 0.20 | [9] |

| SKOV-3 (Ovarian) | 9-Methoxycanthin-6-one | 5.80 ± 0.40 | [9] |

| MCF-7 (Breast) | 9-Methoxycanthin-6-one | 15.09 ± 0.99 | [9] |

Note: Data for 9-Methoxycanthin-6-one, a structurally related canthine alkaloid, is presented to illustrate the potency of this class of compounds.

Table 2: Antibacterial Activity of 9-Methoxyellipticine

| Bacterial Strain | MIC (µg/mL) | Activity Level | Reference |

| MDR K. pneumoniae | 256 | Moderately Active | [7][8] |

| STEC O157 (E. coli) | 512 | Moderately Active | [7][8] |

| MRSA (S. aureus) | >2048 | Weakly Active | [7][8] |

| B. cereus | >2048 | Weakly Active | [7][8] |

MIC: Minimum Inhibitory Concentration; MDR: Multidrug-Resistant; STEC: Shiga toxin-producing E. coli; MRSA: Methicillin-resistant S. aureus.

Experimental Protocols

DNA Unwinding Assay (for Intercalation)

This assay is used to determine if a compound intercalates into DNA, causing it to unwind. It relies on the use of a topoisomerase I enzyme, which relaxes supercoiled DNA. Intercalating agents will first wind the DNA in the opposite direction, which is then relaxed by the enzyme, resulting in a change in the DNA's electrophoretic mobility.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Vaccinia Topoisomerase I

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

This compound at various concentrations

-

Sterile water

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel loading buffer

Procedure:

-

Set up reactions in microcentrifuge tubes on ice. For each reaction, combine the assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the desired concentration of 9-Methoxyellipticine. Adjust the final volume with sterile water.

-

Add Vaccinia Topoisomerase I to each tube, except for the negative control (DNA only).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Stain the gel with ethidium bromide and visualize under UV light. An intercalating agent will cause the supercoiled plasmid to migrate differently compared to the relaxed DNA control.

Workflow for DNA Unwinding Assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Perform a two-fold serial dilution of 9-Methoxyellipticine in the growth medium directly in the 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria and medium, no drug) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

References

- 1. The structure of methoxyellipticine | Australian Journal of Chemistry | ConnectSci [connectsci.au]

- 2. 9-Methoxy-5,11-Dimethyl-6H-Pyrido(4,3-B)Carbazole | C18H16N2O | CID 72512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new DNA intercalating drug: Methoxy-9-ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 9-Methoxyellipticine: Antibacterial Bioactive Compound Isolated from Ochrosia elliptica Labill. Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 9-Methoxyellipticine Hydrochloride

This document provides a comprehensive overview of the biological activities of this compound, a potent anti-cancer agent. It details the compound's mechanism of action, cellular effects, and relevant quantitative data, supported by experimental methodologies and pathway visualizations.

Introduction

9-Methoxyellipticine is a naturally occurring alkaloid derived from plants of the Ochrosia genus, notably Ochrosia elliptica Labill.[1][2] It is a derivative of the parent compound ellipticine, a well-documented anti-neoplastic agent.[3][4] Like other ellipticine analogues, 9-Methoxyellipticine has garnered significant interest for its potent cytotoxic effects against a range of cancer cell lines. Its primary mechanism involves interaction with DNA and inhibition of key cellular enzymes, leading to cell cycle arrest and apoptosis. This guide synthesizes the current understanding of its biological profile.

Core Mechanisms of Action

The anti-cancer activity of this compound is attributed to a multi-faceted mechanism of action, primarily centered on DNA interaction and enzyme inhibition.

DNA Intercalation

As a planar aromatic molecule, 9-Methoxyellipticine inserts itself between the base pairs of the DNA double helix.[5][6][7] This intercalation physically distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription, which are critical for the proliferation of rapidly dividing cancer cells.

Inhibition of Topoisomerase II

Ellipticine and its derivatives are well-established inhibitors of DNA topoisomerase II.[3][4] This enzyme is crucial for managing DNA topology during replication by creating transient double-strand breaks to allow DNA strands to pass through each other. 9-Methoxyellipticine stabilizes the covalent complex formed between topoisomerase II and DNA (the "cleavable complex"), which prevents the re-ligation of the DNA strands. The accumulation of these permanent strand breaks triggers cellular damage responses, ultimately leading to programmed cell death.

Kinase Inhibition

Beyond its effects on DNA, 9-Methoxyellipticine has been identified as a potent inhibitor of specific protein kinases. It demonstrates significant inhibitory activity against both wild-type c-Kit and its activating mutant, c-KitD816V, which are key drivers in certain cancers like mastocytosis and gastrointestinal stromal tumors.[6][7]

Caption: Primary mechanisms of action for 9-Methoxyellipticine.

Quantitative Biological Data

The potency of 9-Methoxyellipticine has been quantified across various biological assays.

Table 1: In Vitro Cytotoxicity and Kinase Inhibition

| Target / Cell Line | Assay Type | Endpoint | Value | Reference |

| c-Kit (wild-type) | Kinase Assay | IC₅₀ | 0.8 µM | [6][7] |

| c-Kit (D816V mutant) | Kinase Assay | IC₅₀ | 0.6 µM | [6][7] |

| Ba/F3 cells (SCF-dependent) | Proliferation Assay | IC₅₀ | 0.5 µM | [6][7] |

| Ba/F3 cells (c-KitD816V) | Proliferation Assay | IC₅₀ | 0.3 µM | [6][7] |

Table 2: Antibacterial Activity

| Bacterial Strain | Assay Type | Endpoint | Value | Reference |

| Klebsiella pneumoniae (MDR) | Broth Microdilution | MIC | 256 µg/mL | [2] |

| E. coli (STEC O157) | Broth Microdilution | MIC | 512 µg/mL | [2] |

Cellular Effects and Signaling Pathways

Treatment of cancer cells with 9-Methoxyellipticine and its parent compound, ellipticine, elicits distinct cellular responses that culminate in cell death.

Cell Cycle Arrest

Ellipticine derivatives are known to disrupt the normal progression of the cell cycle. Treatment can induce a block at the G1 and G2 phases, preventing cells from entering mitosis.[8] Specifically, ellipticine has been shown to cause G2/M phase arrest in MCF-7 breast cancer cells.[4] This effect is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21/WAF1 and p27/KIP1, which are downstream targets of the p53 tumor suppressor protein.[4]

Induction of Apoptosis

The accumulation of DNA damage and cellular stress triggers programmed cell death, or apoptosis. Ellipticine activates both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[4]

-

Extrinsic Pathway : Involves the upregulation of the Fas/APO-1 death receptor and its ligand (FasL), leading to the activation of caspase-8.[4]

-

Intrinsic Pathway : The extrinsic pathway is amplified by the cleavage of Bid, which then translocates to the mitochondria. This leads to the release of cytochrome c, which activates caspase-9.[4][9] Both pathways converge on the executioner caspase-3, which cleaves key cellular substrates, resulting in the characteristic morphological changes of apoptosis.[9]

Caption: Apoptotic signaling pathways induced by ellipticine derivatives.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the biological activity of this compound.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit topoisomerase II's function of separating interlocked DNA circles (catenanes).

-

Reaction Setup : Prepare a reaction mixture containing kinetoplast DNA (kDNA, a network of catenated circular DNA), human topoisomerase II enzyme, and an ATP-containing assay buffer.

-

Compound Addition : Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

-

Incubation : Incubate the reaction at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.

-

Termination : Stop the reaction by adding a stop buffer/loading dye containing SDS (to denature the enzyme) and proteinase K (to digest it).

-

Electrophoresis : Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Visualization : Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. Catenated kDNA remains trapped in the well, while decatenated (nicked or relaxed) DNA migrates into the gel. Inhibition is observed as a reduction in the amount of decatenated DNA compared to the control.

Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effect of the compound on cell proliferation.

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

-

Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment : Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.

-

Solubilization : Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).

-

Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis : Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment : Culture cells in 6-well plates and treat with this compound at a concentration known to affect proliferation (e.g., its IC₅₀) for 24-48 hours.

-

Harvesting : Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation : Incubate in the dark at room temperature for 30 minutes. RNase A degrades RNA to prevent its staining, ensuring PI only binds to DNA.

-

Flow Cytometry : Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis : Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent anti-cancer compound with a well-defined, multi-target mechanism of action. Its ability to intercalate into DNA, poison topoisomerase II, and inhibit key oncogenic kinases like c-Kit makes it a compelling candidate for further drug development. The downstream effects, including profound cytotoxicity, induction of cell cycle arrest, and activation of apoptotic pathways, underscore its therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals exploring the utility of ellipticine derivatives in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new series of ellipticine derivatives (1-(alkylamino)-9-methoxyellipticine). Synthesis, DNA binding, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. Effects of 9-OH-ellipticine on cell survival, macromolecular syntheses, and cell cycle progression in sensitive and resistant Chinese hamster lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. H9 induces apoptosis via the intrinsic pathway in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Methoxyellipticine Hydrochloride: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 9-Methoxyellipticine hydrochloride, a potent anti-cancer agent. The information presented herein is intended to support research and development efforts by providing key data on its chemical and physical characteristics, alongside methodologies for its analysis and a visualization of its mechanism of action.

Chemical and Physical Properties

This compound is the salt form of 9-Methoxyellipticine, an alkaloid derived from the DNA intercalating agent, ellipticine.[1] It has demonstrated significant anti-cancer activity.[1][2] The compound's fundamental properties are summarized below.

General and Structural Data

| Property | Value | Reference |

| IUPAC Name | 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride | [2][3] |

| Synonyms | 9-Methoxyellipticin, NSC-69187 | [2][3] |

| CAS Number (Base) | 10371-86-5 | [2][3][4] |

| CAS Number (HCl Salt) | 33698-51-0 | [3] |

| Molecular Formula | C₁₈H₁₆N₂O | [2][4][5] |

| Molecular Weight | 276.34 g/mol (Base) | [2][4][5] |

| Appearance | Solid powder | [2] |

Physicochemical Parameters

| Property | Value | Reference |

| Melting Point | 276-278 °C | [4] |

| Solubility | Soluble in DMSO | [1] |

| Computed XLogP3 | 4.8 | [3] |

| UV λmax | 245, 276, 293 nm | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

| Stable for weeks at ambient temperature | [2] |

Mechanism of Action and Signaling Pathways

9-Methoxyellipticine exerts its anticancer effects primarily through two mechanisms: DNA intercalation and inhibition of key signaling kinases. It inserts itself into DNA, disrupting replication and transcription.[1][2] Furthermore, it is an inhibitor of the wild-type and D816V-mutated c-Kit receptor tyrosine kinase.[1][2] The inhibition of c-Kit disrupts downstream signaling pathways crucial for cell proliferation and survival, including the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways.[1]

Caption: Mechanism of action of this compound.

Experimental Protocols

Standardized protocols are essential for the accurate determination of physicochemical properties. The following sections detail common methodologies applicable to the characterization of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.[6][7]

-

Preparation: An excess amount of this compound is added to a known volume of the relevant solvent system (e.g., water, buffer at a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The absorbance is measured at one of its λmax values (245, 276, or 293 nm).[1]

Partition Coefficient (Log P) Determination

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. It can be determined using HPLC-based methods.[8][9]

-

System Calibration: A series of standard compounds with known Log P values are injected into a reverse-phase HPLC system (e.g., C18 column). The retention times are recorded.

-

Calibration Curve: A calibration curve is generated by plotting the known Log P values of the standards against the logarithm of their retention factors (k).

-

Sample Analysis: this compound is dissolved in the mobile phase and injected into the same HPLC system under identical conditions.

-

Log P Calculation: The retention time of the compound is measured, its retention factor is calculated, and its Log P value is determined from the calibration curve.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Samples are prepared by dissolving the compound in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra provide information on the chemical environment of protons and carbon atoms in the molecule.[3][10]

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and elemental composition. The analysis provides a mass-to-charge ratio (m/z) of the parent ion, which should correspond to the compound's molecular weight.[3]

UV-Vis Spectroscopy: This technique is used to determine the wavelengths of maximum absorbance (λmax). A solution of the compound in a suitable solvent (e.g., ethanol or DMSO) is prepared, and its absorbance is measured across the UV-Visible range.[1]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. 9-Methoxy-5,11-Dimethyl-6H-Pyrido(4,3-B)Carbazole | C18H16N2O | CID 72512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. ajptonline.com [ajptonline.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 10. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

9-Methoxyellipticine hydrochloride vs ellipticine

An In-depth Technical Guide to 9-Methoxyellipticine Hydrochloride vs. Ellipticine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive comparison of this compound and its parent compound, ellipticine. Both are recognized as potent antineoplastic agents, yet the strategic addition of a methoxy group at the 9-position significantly modifies the pharmacological and chemical properties of the molecule. This document explores their mechanisms of action, comparative cytotoxicity, and the critical signaling pathways they influence, supported by quantitative data and detailed experimental methodologies.

Core Chemical and Physical Properties

Ellipticine is a naturally occurring alkaloid first isolated from Ochrosia elliptica leaves. Its derivatives have been a subject of extensive research due to their anticancer properties. 9-Methoxyellipticine, a derivative found in Ochrosia maculata, demonstrates altered characteristics, notably in solubility and biological potency.[1] The hydrochloride salt form of 9-Methoxyellipticine is often used to further improve its aqueous solubility for experimental and clinical applications.

| Property | Ellipticine | This compound |

| Chemical Formula | C₁₇H₁₄N₂ | C₁₈H₁₆N₂O・HCl |

| Molar Mass | 246.31 g/mol [2] | 312.8 g/mol |

| Synonyms | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole[2] | 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole |

| Solubility | Poorly soluble in aqueous solutions; soluble in DMSO[2] | More soluble in aqueous solutions; soluble in DMSO[1] |

| Primary Mechanisms | DNA Intercalation, Topoisomerase II Inhibition, CYP450-mediated DNA adduct formation.[3][4] | DNA Intercalation, Topoisomerase II Inhibition, Kinase Inhibition.[1] |

Mechanism of Action and Signaling Pathways

The antitumor activity of ellipticine and its derivatives is multimodal. The primary mechanisms involve direct interaction with DNA and interference with essential cellular enzymes.

-

DNA Intercalation: The planar, polycyclic structure of these compounds allows them to insert between the base pairs of DNA.[3][5] This interaction distorts the DNA helix, interfering with replication and transcription processes.

-

Topoisomerase II Inhibition: Both compounds are potent inhibitors of DNA topoisomerase II.[2][6] They act as "poisons" by stabilizing the covalent complex formed between the enzyme and DNA, which prevents the re-ligation of double-strand breaks and leads to genomic instability and cell death.[2][7]

-

Bioactivation and DNA Adducts: Ellipticine is considered a pro-drug that can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes.[3][8] This bioactivation leads to the formation of reactive metabolites, such as 12-hydroxyellipticine and 13-hydroxyellipticine, which can form covalent adducts with DNA, contributing to its genotoxicity and cytotoxic effects.[3][8]

-

Kinase Inhibition: 9-Methoxyellipticine has also been identified as an inhibitor of specific kinases, such as wild-type and mutated c-Kit, which can be a distinct mechanism contributing to its anticancer profile.[1]

These actions culminate in cell cycle arrest and the induction of apoptosis, often through a p53-dependent pathway.[4]

Caption: Key mechanisms of action for ellipticine and its derivatives.

Comparative Cytotoxicity Data

The cytotoxic potency of these compounds is typically evaluated across a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a standard metric for comparison. While direct, side-by-side comparative studies are limited, data from various sources indicate that substitutions at the C-9 position, such as with a methoxy or hydroxyl group, generally increase cytotoxic activity.[9]

| Cell Line | Ellipticine IC₅₀ (µM) | 9-Methoxyellipticine IC₅₀ (µM) | Reference Compound |

| Ba/F3 (c-Kit D816V) | Not Reported | ~0.3 | Imatinib |

| Ba/F3 (WT c-Kit + SCF) | Not Reported | ~0.5 | Sunitinib |

| Human Myeloblastic Leukemia | Potent Activity | Reported to be active | Doxorubicin |

| L1210 Leukemia | Active | Highly Active | Various Analogues[10] |

Note: The IC₅₀ values for 9-Methoxyellipticine in Ba/F3 cells are specifically related to its c-Kit inhibition activity.[1] 9-Methoxyellipticine has been reported to be active in human myeloblastic leukemia.[11] Neuroblastoma and leukemia cell lines have shown high sensitivity to ellipticine, with IC₅₀ values often below 1 µM.[12]

Key Experimental Protocols

Cell Viability / Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Plate cells (e.g., human neuroblastoma lines) in exponential growth phase into 96-well plates at a density of 1 x 10⁴ cells per well.[13]

-

Drug Preparation: Prepare stock solutions of ellipticine or 9-methoxyellipticine (e.g., 10 mM in DMSO).[13] Serially dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Cell Treatment: After 24 hours of incubation to allow for cell adherence, replace the medium with fresh medium containing the various drug concentrations. Include a vehicle-only control.

-

Incubation: Incubate the plates for a defined period, typically 48 to 96 hours, at 37°C in a 5% CO₂ atmosphere.[13][14]

-

MTT Reagent: Add MTT solution (e.g., 2 mg/ml in PBS) to each well and incubate for an additional 4 hours.[13]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as 50% N,N-dimethylformamide containing 20% SDS (pH 4.5), to dissolve the purple formazan crystals.[13]

-

Measurement: Measure the absorbance of each well using a microplate spectrophotometer at the appropriate wavelength.

-

Analysis: Calculate IC₅₀ values from the dose-log response curves using linear regression analysis.[13]

Topoisomerase II DNA Decatenation Assay

This in vitro assay measures the catalytic activity of topoisomerase II by monitoring its ability to separate interlocked rings of kinetoplast DNA (kDNA). Inhibition of this process indicates that a compound is interfering with the enzyme's function.[15][16]

Caption: Workflow for Topoisomerase II DNA decatenation inhibition assay.

Detailed Methodology:

-

Reaction Mixture: In a microcentrifuge tube, assemble the reaction mixture containing assay buffer, ATP, kinetoplast DNA (kDNA) from Crithidia fasciculata, and the desired concentrations of the test compound (ellipticine or 9-methoxyellipticine).[15][16]

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα enzyme.[15]

-

Incubation: Incubate the reaction at 37°C for approximately 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a protease (e.g., proteinase K) to digest the enzyme.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network into minicircles that can enter the gel and migrate. In the presence of an effective inhibitor, the kDNA network remains catenated and will be retained in the loading well.[16]

Conclusion

While both ellipticine and this compound are potent anticancer agents that target DNA and topoisomerase II, the 9-methoxy derivative often exhibits enhanced properties. The substitution at the C-9 position can increase cytotoxic activity and may introduce additional mechanisms of action, such as kinase inhibition.[1] Furthermore, the hydrochloride salt form improves aqueous solubility, a critical factor for drug development and formulation. These advantages position 9-Methoxyellipticine and its analogues as highly promising candidates for continued investigation and development in oncology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ellipticine - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 3. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ellipticine, 9-hydroxyellipticine, and 9-hydroxyellipiticinum: some biochemical properties of possible pharmacologic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new series of ellipticine derivatives (1-(alkylamino)-9-methoxyellipticine). Synthesis, DNA binding, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Anticancer Profile of 9-Methoxyellipticine Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ellipticine and its derivatives have long been a subject of intense research in oncology due to their potent cytotoxic activities against a broad spectrum of cancers. Among these, 9-methoxyellipticine hydrochloride and its analogues have emerged as particularly promising candidates, demonstrating significant efficacy in preclinical studies. This technical guide provides an in-depth overview of the anticancer activity of 9-methoxyellipticine derivatives, focusing on their mechanism of action, quantitative cytotoxic profiles, and the experimental methodologies used for their evaluation. Detailed protocols for key assays and visualizations of the intricate signaling pathways involved are presented to facilitate further research and development in this critical area of cancer therapeutics.

Introduction

9-Methoxyellipticine is a naturally occurring alkaloid that, along with its parent compound ellipticine, exhibits strong anticancer properties.[1] These compounds exert their cytotoxic effects through a multi-pronged approach, primarily by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This disruption of fundamental cellular processes ultimately leads to cell cycle arrest and apoptosis. Furthermore, evidence suggests the involvement of the p53 tumor suppressor pathway in the mechanism of action of these derivatives.[1] This guide will delve into the specifics of these mechanisms, supported by quantitative data and detailed experimental procedures.

Quantitative Anticancer Activity

The cytotoxic potential of 9-methoxyellipticine and its derivatives has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. Below are tables summarizing the available IC50 data.

Table 1: IC50 Values of 9-Methoxyellipticine Against Specific Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 9-Methoxyellipticine | c-Kit (wild-type) | 0.8 | [3] |

| 9-Methoxyellipticine | c-Kit (D816V mutant) | 0.6 | [3] |

| 9-Methoxyellipticine | Ba/F3 (with SCF) | 0.5 | [3] |

| 9-Methoxyellipticine | Ba/F3 (expressing c-KitD816V) | 0.3 | [3] |

Table 2: Cytotoxicity of Ellipticine Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| IMR-32 | Neuroblastoma | < 1 |

| UKF-NB-4 | Neuroblastoma | < 1 |

| UKF-NB-3 | Neuroblastoma | < 1 |

| HL-60 | Leukemia | < 1 |

| MCF-7 | Breast Adenocarcinoma | ~ 1 |

| U87MG | Glioblastoma | ~ 1 |

| CCRF-CEM | Leukemia | ~ 4 |

| [Data sourced from a comparative study on ellipticine cytotoxicity][4] |

Key Mechanisms of Anticancer Activity

The anticancer efficacy of 9-methoxyellipticine derivatives stems from their ability to interfere with critical cellular processes. The primary mechanisms are detailed below.

DNA Intercalation and Topoisomerase II Inhibition

9-Methoxyellipticine and its analogues are planar molecules that can insert themselves between the base pairs of DNA, a process known as intercalation.[5] This distortion of the DNA structure interferes with DNA replication and transcription. More critically, these compounds are potent inhibitors of topoisomerase II.[2] This enzyme is responsible for resolving DNA tangles and supercoils by creating transient double-strand breaks. By stabilizing the covalent complex between topoisomerase II and DNA, ellipticine derivatives prevent the re-ligation of these breaks, leading to an accumulation of DNA damage and ultimately, cell death.[6]

Induction of Apoptosis and Cell Cycle Arrest

The DNA damage induced by 9-methoxyellipticine derivatives triggers cellular stress responses, leading to the activation of apoptotic pathways. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Furthermore, these compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing the damaged cells from dividing and proliferating.[7]

Modulation of the p53 Signaling Pathway

The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage. Studies have shown that ellipticine and its derivatives can activate the p53 pathway.[1] This activation can lead to the transcriptional upregulation of genes involved in cell cycle arrest (such as p21) and apoptosis (such as Bax). The ability to modulate the p53 pathway is a significant aspect of the anticancer activity of these compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anticancer activity of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the 9-methoxyellipticine derivative (typically ranging from 0 to 10 µM) and incubate for 48-72 hours.[4][8]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[4][9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[4]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cancer cells with the desired concentration of the 9-methoxyellipticine derivative for a specified time to induce apoptosis.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Cell Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solutions.[10]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[10] Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.

Protocol:

-

Cell Treatment: Treat cells with the 9-methoxyellipticine derivative for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.

Principle: Topoisomerase II can unlink the interlocked DNA circles of kinetoplast DNA (kDNA). When the reaction is run on an agarose gel, the large, catenated kDNA network remains in the well, while the decatenated, smaller DNA circles migrate into the gel.

Protocol:

-

Reaction Setup: In a reaction tube, combine reaction buffer, ATP, kDNA substrate, and the 9-methoxyellipticine derivative at various concentrations.[12][13]

-

Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.[6]

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).[12]

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.[12]

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.[12]

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new series of ellipticine derivatives (1-(alkylamino)-9-methoxyellipticine). Synthesis, DNA binding, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Damage-Inducing 10-Methoxy-canthin-6-one (Mtx-C) Promotes Cell Cycle Arrest in G2/M and Myeloid Differentiation of Acute Myeloid Leukemias and Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. MTT (Assay protocol [protocols.io]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kumc.edu [kumc.edu]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Intercalation Properties of 9-Methoxyellipticine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the DNA intercalation properties of 9-methoxyellipticine hydrochloride, a potent anti-neoplastic agent.[1][2] This document details the mechanism of action, quantitative binding data, and the downstream effects on key cellular pathways. Furthermore, it provides detailed experimental protocols for the characterization of these interactions, intended to be a valuable resource for researchers in oncology and medicinal chemistry.

Core Concepts: DNA Intercalation by 9-Methoxyellipticine

9-Methoxyellipticine, an analog of the plant alkaloid ellipticine, exerts its cytotoxic effects primarily through the non-covalent insertion into the DNA double helix. This process, known as intercalation, involves the planar polycyclic aromatic structure of the molecule stacking between the base pairs of DNA. This interaction is characterized by a high binding affinity and is primarily an entropy-driven process. The intercalation of 9-methoxyellipticine leads to significant structural distortions of the DNA, including unwinding and lengthening of the helix, which subsequently interferes with critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.

Quantitative Data Summary

The interaction of 9-methoxyellipticine and its derivatives with DNA has been quantified using various biophysical techniques. The following tables summarize the key quantitative data available in the literature.

| Parameter | Value | Compound | Reference |

| DNA Binding Affinity (Ka) | ~10^6 M-1 | 1-(alkylamino)-9-methoxyellipticine derivatives | [1] |

Table 1: DNA Binding Affinity of 9-Methoxyellipticine Derivatives. This table presents the association constant (Ka) for derivatives of 9-methoxyellipticine, indicating a strong binding affinity for DNA.

| Target | IC50 | Cell Line/System | Reference |

| c-Kit (wild-type) | 0.8 µM | In vitro kinase assay | |

| c-Kit (D816V mutant) | 0.6 µM | In vitro kinase assay | |

| Cell Proliferation (in presence of SCF) | 0.5 µM | Ba/F3 cells | |

| Cell Proliferation (expressing c-Kit D816V) | 0.3 µM | Ba/F3 cells |

Table 2: Inhibitory Concentrations (IC50) of 9-Methoxyellipticine. This table details the half-maximal inhibitory concentrations of 9-methoxyellipticine against the c-Kit receptor tyrosine kinase and in cell proliferation assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the DNA intercalation properties of this compound.

UV-Visible Spectrophotometry for DNA Binding Analysis

UV-Vis spectroscopy is a fundamental technique to observe the interaction between a small molecule and DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption spectrum of the compound.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4, with 100 mM NaCl).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine the concentration of ctDNA by measuring the absorbance at 260 nm (A260), using a molar extinction coefficient of 6600 M-1 cm-1. The ratio of absorbance at 260 nm to 280 nm (A260/A280) should be between 1.8 and 1.9, indicating that the DNA is sufficiently free of protein contamination.

-

-

Titration:

-

In a 1 cm path length quartz cuvette, place a fixed concentration of this compound (e.g., 50 µM).

-

Record the initial UV-Vis spectrum of the compound from 200 to 500 nm.

-

Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for 5 minutes before recording the UV-Vis spectrum.

-

-

Data Analysis:

-

Monitor the changes in the absorption maximum of this compound.

-

Calculate the binding constant (Kb) using the Benesi-Hildebrand equation: 1 / (A - A₀) = 1 / (A₁ - A₀) + 1 / (Kb * (A₁ - A₀) * [DNA]) where A₀ is the absorbance of the free compound, A is the absorbance at different DNA concentrations, A₁ is the absorbance of the fully bound compound, and [DNA] is the concentration of DNA.

-

Plot 1 / (A - A₀) versus 1 / [DNA] to obtain a linear plot from which Kb can be determined from the ratio of the intercept to the slope.

-

Fluorescence Spectroscopy for Binding Affinity

Fluorescence spectroscopy is a highly sensitive technique to study DNA binding. The intrinsic fluorescence of 9-methoxyellipticine is often quenched upon intercalation into the DNA double helix.

Protocol:

-

Instrumentation:

-

Use a spectrofluorometer with temperature control.

-

Set the excitation wavelength to the absorption maximum of this compound and record the emission spectrum over an appropriate range.

-

-

Titration:

-

Place a fixed concentration of this compound (e.g., 10 µM) in a fluorescence cuvette containing buffer.

-

Record the initial fluorescence emission spectrum.

-

Add increasing concentrations of ctDNA to the cuvette, allowing the solution to equilibrate for 5 minutes after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Analyze the quenching of fluorescence intensity as a function of DNA concentration.

-

Calculate the binding constant (K) using the Stern-Volmer equation: F₀ / F = 1 + Ksv * [Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

-

For static quenching, the binding constant (K) can be related to Ksv.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the conformational changes of DNA upon ligand binding. Intercalation can induce changes in the CD spectrum of DNA, reflecting alterations in its helical structure.

Protocol:

-

Sample Preparation:

-

Prepare solutions of ctDNA (e.g., 100 µM in base pairs) and this compound in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Prepare a series of samples with a constant concentration of ctDNA and varying concentrations of this compound.

-

-

Measurement:

-

Record the CD spectra of the samples in the UV region (typically 220-320 nm) using a CD spectropolarimeter.

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum of the buffer and subtract it from the sample spectra.

-

-

Data Analysis:

-

Analyze the changes in the positive and negative bands of the DNA CD spectrum. An increase in the positive band around 275 nm and the negative band around 245 nm is indicative of a stabilization of the B-form DNA, consistent with intercalation.

-

The appearance of an induced CD signal in the region of the drug's absorption can also indicate intercalation.

-

DNA Thermal Denaturation Assay

The melting temperature (Tm) of DNA, the temperature at which half of the double-stranded DNA dissociates into single strands, increases upon the binding of an intercalating agent due to the stabilization of the double helix.

Protocol:

-

Instrumentation:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

-

Procedure:

-

Prepare samples of ctDNA (e.g., 50 µM) in buffer, both in the absence and presence of this compound at various concentrations.

-

Monitor the absorbance of the samples at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

-

The Tm is the temperature at the midpoint of the transition.

-

Calculate the change in melting temperature (ΔTm) as the difference between the Tm of the DNA-drug complex and the Tm of the free DNA. A significant increase in Tm is a strong indicator of intercalation.

-

Viscometry

Intercalation causes an increase in the length of the DNA helix, which leads to an increase in the viscosity of the DNA solution.

Protocol:

-

Instrumentation:

-

Use a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature (e.g., 25 °C).

-

-

Measurement:

-

Measure the flow time of a solution of ctDNA of a known concentration in buffer.

-

Add increasing amounts of this compound to the DNA solution and measure the flow time after each addition.

-

-

Data Analysis:

-

Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of the DNA solution in the presence and absence of the compound, respectively.

-

Plot (η/η₀)^(1/3) versus the ratio of the molar concentration of the compound to the molar concentration of DNA. A linear increase in viscosity with increasing compound concentration is characteristic of intercalation.

-

Topoisomerase II Inhibition Assay

Ellipticine and its derivatives are known inhibitors of topoisomerase II. These assays determine the effect of the compound on the enzyme's activity.

Protocol (Decatenation Assay):

-

Reaction Mixture:

-

Prepare a reaction mixture containing topoisomerase II reaction buffer, kinetoplast DNA (kDNA, a network of interlocked DNA circles), and purified human topoisomerase II enzyme.

-

-

Inhibition Assay:

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate the reactions at 37 °C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

-

Analysis:

-

Analyze the reaction products by agarose gel electrophoresis.

-

In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into individual circular DNA molecules, which migrate faster through the gel.

-

An effective inhibitor will prevent decatenation, and the kDNA will remain at the origin of the gel.

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the study of this compound.

Caption: Experimental workflow for characterizing a DNA intercalating agent.

Caption: The c-Kit signaling pathway and its inhibition by 9-methoxyellipticine.

Caption: Inhibition of Topoisomerase II by 9-methoxyellipticine.

References

9-Methoxyellipticine Hydrochloride: A Technical Guide for Cancer Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 9-Methoxyellipticine, a derivative of the natural alkaloid ellipticine, is a compound of significant interest in oncology research.[1] First isolated from the leaves of Ochrosia elliptica, ellipticine and its analogues are potent antineoplastic agents.[1] 9-Methoxyellipticine, specifically, has been a focal point of investigation due to its distinct mechanisms of anticancer activity. This technical guide provides a comprehensive overview of its mechanism of action, relevant quantitative data, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action

9-Methoxyellipticine exerts its anticancer effects through a multi-modal mechanism, primarily targeting DNA integrity and cellular apoptotic pathways. Its planar tetracyclic structure is key to its function, allowing it to intercalate into DNA and inhibit critical enzymatic processes.[1]

1. DNA Intercalation and Topoisomerase II Inhibition: The primary and most well-documented mechanism is its function as a DNA intercalator. By inserting itself between DNA base pairs, 9-Methoxyellipticine disrupts the helical structure. This physical obstruction inhibits the function of DNA topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription.[1] Inhibition of topoisomerase II leads to the accumulation of DNA strand breaks, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.

2. Induction of Apoptosis: 9-Methoxyellipticine is a potent inducer of apoptosis through both the extrinsic and intrinsic pathways.

-

Extrinsic Pathway: It can upregulate the expression of the Fas/APO-1 receptor and its corresponding ligand (FasL), initiating the death receptor pathway and leading to the activation of caspase-8.[2][3]

-

Intrinsic (Mitochondrial) Pathway: The compound also affects the mitochondrial pathway by regulating the expression of Bcl-2 family proteins, causing a disruption of the mitochondrial membrane potential.[2] This results in the release of cytochrome C and the subsequent activation of caspase-9 and the executioner caspase-3.[2][4]

3. Generation of Reactive Oxygen Species (ROS): The compound is known to generate reactive oxygen species (ROS) within cancer cells. This oxidative stress further exacerbates DNA damage and contributes to cellular demise.

4. Interaction with p53 Tumor Suppressor: Ellipticine and its derivatives can activate the transcriptional function of the p53 tumor suppressor protein. In some cases, it can induce a conformational shift in mutant p53, restoring its wild-type function and promoting apoptosis. Treatment with ellipticine has been shown to upregulate p53 expression.[2]

Quantitative Data on Efficacy

The cytotoxic and growth inhibitory effects of ellipticine derivatives have been quantified across various cancer cell lines. The data is presented in terms of GI₅₀ (Growth Inhibition 50) and IC₅₀ (Inhibitory Concentration 50), which represent the concentration of the drug required to inhibit cell growth or viability by 50%.

| Compound | Cell Line | Assay Type | Value | Reference |

| Ellipticine | HepG2 (Hepatocellular Carcinoma) | XTT | IC₅₀ = 4.1 µM | [2] |

| 6-Methylellipticine | 12 Cancer Cell Lines | Growth Inhibition | GI₅₀ = 0.47–0.9 µM | [5] |

| Etoposide (Reference) | 12 Cancer Cell Lines | Growth Inhibition | GI₅₀ = 0.04–5.2 µM | [5] |

| Irinotecan (Reference) | 12 Cancer Cell Lines | Growth Inhibition | GI₅₀ = 1–18 µM | [5] |

| Br-Ell-SO₃Na | K562 (Leukemia) | MTT | IC₅₀ = 35 µM | [6] |